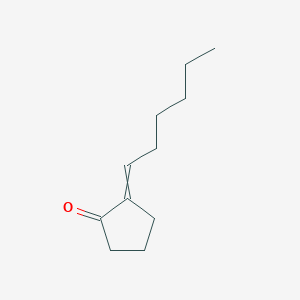

2-hexylidenecyclopentan-1-one

Vue d'ensemble

Description

2-hexylidenecyclopentan-1-one, also known as 2-hexylidenecyclopentanone, is a cyclic ketone with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This compound is characterized by its pale yellowish oily liquid form and a powerful warm-floral and green-fruity odor with spicy herbaceous undertones . It is insoluble in water but soluble in oils and ethanol .

Méthodes De Préparation

The synthesis of 2-hexylidenecyclopentan-1-one typically involves the reaction of cyclopentanone with n-heptaldehyde in the presence of a sodium hydroxide catalyst and a phase transfer catalyst such as beta-cyclodextrin . The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours, followed by pH adjustment and washing to obtain the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.

Analyse Des Réactions Chimiques

2-hexylidenecyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-hexylidenecyclopentan-1-one has found extensive utility in scientific research. It acts as a chiral auxiliary in diverse chemical reactions, aiding in the progression of these reactions . This compound has played a significant role in synthesizing chiral ligands for asymmetric catalysis . Additionally, it exhibits antibacterial properties against multiple bacterial strains, making it valuable in biological and medical research . Its unique fragrance properties also make it a candidate for use in the fragrance and flavor industry .

Mécanisme D'action

The mechanism by which 2-hexylidenecyclopentan-1-one exerts its effects involves its interaction with molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in asymmetric synthesis, thereby influencing the stereochemistry of the products . Its antibacterial properties are likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes .

Comparaison Avec Des Composés Similaires

2-hexylidenecyclopentan-1-one can be compared with other similar compounds such as:

2-Heptylidenecyclopentanone: Similar in structure but with a heptyl group instead of a hexyl group.

3-Methyl-2-(pentyloxy)-2-cyclopenten-1-one: Another cyclic ketone with different substituents.

2-Heptylidenecyclopentan-1-one: Similar in structure but with different substituents. These compounds share similar chemical properties but differ in their specific applications and reactivity.

This compound stands out due to its unique combination of fragrance properties, antibacterial activity, and utility in asymmetric synthesis, making it a versatile compound in various fields of research and industry .

Activité Biologique

2-Hexylidenecyclopentan-1-one (CAS No. 17373-89-6) is an organic compound notable for its potential biological activities. This compound is structurally characterized as a cyclopentanone derivative, which has garnered interest in various fields, including medicinal chemistry and fragrance synthesis. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

- Molecular Formula: C11H20O

- Molecular Weight: 168.28 g/mol

- Appearance: Colorless liquid with a mild jasmine-like fruity odor

- IUPAC Name: 2-Hexylcyclopentan-1-one

The biological activity of this compound can be attributed to its interactions at the molecular level. It is believed to exert its effects through:

- Binding Interactions: The compound may bind to specific biomolecules, influencing various biochemical pathways.

- Enzyme Modulation: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.

- Gene Expression Alteration: Changes in gene expression profiles have been observed, which can lead to varied cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further investigation as a natural preservative or therapeutic agent.

- Antioxidant Activity: The compound has shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

- Cytotoxic Effects: Some studies have indicated that this compound may induce cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated:

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 16 |

| 2.0 | 22 |

The findings suggest that higher concentrations of the compound correlate with increased antimicrobial activity, indicating its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

In a separate investigation, the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results were as follows:

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

These results highlight the compound's ability to scavenge free radicals, supporting its potential use in formulations aimed at combating oxidative stress.

Metabolic Pathways

The metabolic pathways involving this compound are not fully characterized; however, it is known to participate in various biochemical reactions:

- Oxidation Reactions: The compound can undergo oxidation to yield carboxylic acids or ketones.

- Reduction Reactions: It can be reduced to form alcohols, indicating versatility in chemical transformations.

Propriétés

Numéro CAS |

17373-89-6 |

|---|---|

Formule moléculaire |

C11H18O |

Poids moléculaire |

166.26 g/mol |

Nom IUPAC |

(2Z)-2-hexylidenecyclopentan-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7- |

Clé InChI |

WZPGQHVPSKTELT-YFHOEESVSA-N |

SMILES |

CCCCCC=C1CCCC1=O |

SMILES isomérique |

CCCCC/C=C\1/CCCC1=O |

SMILES canonique |

CCCCCC=C1CCCC1=O |

Densité |

0.907-0.914 |

Key on ui other cas no. |

103517-11-9 17373-89-6 |

Description physique |

Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |

Pictogrammes |

Irritant |

Solubilité |

insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Synonymes |

2-Hexylidene-cyclopentanone; 2-(Hexylidene)-1-cyclopentanone; 2-Hexylidenecyclopentanone |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.